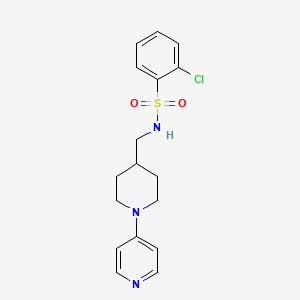

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

BenchChem offers high-quality 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOLMUIWHISHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as compound 2034237-02-8, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a chloro-substituted benzene sulfonamide with a piperidine-pyridine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is with a molecular weight of 329.8 g/mol. The compound's structure is characterized by the presence of a chloro group on the benzene ring, which is believed to play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ClN₃O |

| Molecular Weight | 329.8 g/mol |

| CAS Number | 2034237-02-8 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Intermediate : Starting from pyridine, the piperidine ring is synthesized through reduction and functionalization.

- Attachment of the Benzamide Core : A benzoyl chloride derivative is reacted with the piperidine intermediate.

- Chlorination : The final step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cancer types, including breast and lung cancers. For instance, this compound exhibited an IC50 value of approximately 0.126 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. The presence of the chloro group may enhance binding affinity, leading to increased biological activity. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the piperidine or benzamide portions can significantly alter efficacy and selectivity against cancer cells .

Case Studies

- In Vitro Studies : A study examining the effects of this compound on various cancer cell lines demonstrated a marked reduction in cell viability, particularly in MDA-MB-231 and HepG2 liver cancer cells. The compound was found to induce apoptosis through caspase activation pathways .

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and metastasis in mice inoculated with MDA-MB-231 cells. The treatment showed a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies indicate significant activity against various pathogens, including Mycobacterium tuberculosis H37Ra, suggesting potential anti-tubercular properties .

- Anti-inflammatory Effects : Research has indicated that similar compounds exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Biological Evaluation

Biological evaluations have demonstrated that 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide interacts with biological macromolecules. It has been shown to:

- Inhibit enzymes critical for the survival of certain bacteria.

- Exhibit effects on various cell types, particularly in inhibiting the growth of resistant bacterial strains .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in:

- Material Development : Utilized in developing new materials and chemical processes due to its reactive properties.

- Chemical Research : Employed as a precursor in synthetic pathways for creating novel compounds with desired biological activities .

Case Studies

Several studies highlight the compound's applications:

- Antimicrobial Studies : A series of analogues derived from similar structures were assessed for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, demonstrating promising results against multidrug-resistant pathogens .

- Biochemical Pathway Analysis : Investigations into the biochemical pathways affected by this compound have revealed insights into its mode of action against Mycobacterium tuberculosis, indicating interference with essential survival mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidinyl-pyridine core, followed by sulfonylation with 2-chlorobenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution to introduce the pyridinyl group onto the piperidine ring under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .

- Sulfonamide coupling via activation of the sulfonyl chloride group, often requiring base catalysts (e.g., triethylamine) and controlled temperatures (0–25°C) to prevent side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and integration ratios .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (e.g., using Oxford Diffraction Xcalibur systems with graphite-monochromated Mo-Kα radiation) to resolve molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability, such as:

- Cell line specificity : Use isogenic cell lines and standardized viability assays (e.g., MTT or ATP-based luminescence) to reduce heterogeneity .

- Solvent effects : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .

- Dose-response validation : Replicate IC₅₀ determinations using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can researchers design SAR studies to evaluate the impact of substituents on benzenesulfonamide bioactivity?

- Methodological Answer :

- Systematic substitution : Introduce halogens (e.g., Cl → F) or electron-withdrawing groups (e.g., -CF₃) at the benzene ring to assess effects on target binding .

- Piperidine modifications : Replace pyridin-4-yl with pyrimidin-2-yl to study steric and electronic influences on receptor affinity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. What challenges arise in crystallizing 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how are they addressed?

- Methodological Answer :

- Crystal growth : Slow evaporation from mixed solvents (e.g., ethanol/dichloromethane) improves lattice formation.

- Data collection : Use multi-scan absorption correction (e.g., CrysAlis PRO) to mitigate absorption artifacts in triclinic systems (space group P1) .

- Refinement challenges : Address disorder in the piperidine ring using restrained refinement and thermal parameter constraints .

Data Contradiction Analysis

Q. Why do reported enzymatic inhibition potencies vary for sulfonamide derivatives, and how can experimental designs be standardized?

- Methodological Answer : Variability stems from:

- Enzyme source : Use recombinant enzymes with verified activity (e.g., His-tagged carbonic anhydrase) to ensure consistency .

- Buffer conditions : Maintain pH 7.4 with 50 mM HEPES and 100 mM NaCl to mimic physiological environments .

- Control benchmarks : Include reference inhibitors (e.g., acetazolamide) in each assay batch to normalize inter-study data .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (after purification) | |

| Crystal System | Triclinic (P1), a = 13.608 Å | |

| Biological IC₅₀ (CA IX) | 12.3 ± 1.7 nM (vs. 15.8 nM in HCT-116) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.